8-(2-Octylcyclopropyl)octan-1-ol
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Overview
Description
8-(2-Octylcyclopropyl)octan-1-ol is a unique organic compound characterized by its cyclopropyl group attached to an octyl chain. This compound is part of the broader class of fatty alcohols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 8-(2-Octylcyclopropyl)octan-1-ol typically involves cyclopropanation reactions. One common method is the reaction of monounsaturated fatty esters with diazocompounds such as ethyl diazoacetate (EDA) or dimethyl diazomalonate (DDM) in the presence of copper or rhodium catalysts . This method yields cyclopropane derivatives with high efficiency. Industrial production methods often involve the hydrogenation of aldehydes derived from the oxo process, where ethylene reacts with carbon monoxide and hydrogen to form aldehydes, which are then hydrogenated to produce the desired alcohol .
Chemical Reactions Analysis
8-(2-Octylcyclopropyl)octan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
8-(2-Octylcyclopropyl)octan-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclopropyl groups in organic synthesis.
Biology: Its unique structure makes it useful in studying membrane interactions and lipid metabolism.
Industry: It is used in the production of plasticizers, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(2-Octylcyclopropyl)octan-1-ol involves its interaction with lipid membranes. The cyclopropyl group provides rigidity to the molecule, affecting its incorporation into lipid bilayers. This can influence membrane fluidity and permeability, impacting various cellular processes. The molecular targets and pathways involved include interactions with membrane proteins and enzymes that regulate lipid metabolism .
Comparison with Similar Compounds
8-(2-Octylcyclopropyl)octan-1-ol can be compared with other similar compounds such as:
8-(2-Octylcyclopropyl)octanal: This compound has an aldehyde group instead of a hydroxyl group, making it more reactive in oxidation reactions.
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine: . The uniqueness of this compound lies in its specific combination of a cyclopropyl group with a long-chain alcohol, providing distinct physical and chemical properties.
Properties
IUPAC Name |
8-(2-octylcyclopropyl)octan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-8-11-14-18-17-19(18)15-12-9-6-7-10-13-16-20/h18-20H,2-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIAELGPTIGANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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